molecular formula C16H13NO3S2 B2504558 (Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 851303-25-8

(Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2504558
CAS No.: 851303-25-8
M. Wt: 331.4
InChI Key: ZHLDMMOPBUECBW-UVTDQMKNSA-N
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Description

(Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with other functional groups, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This step forms the thiazolidine ring structure.

    Introduction of the Ethoxyphenyl Group: The 4-ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with the thiazolidinone intermediate.

    Furan-2-ylmethylene Substitution: The final step involves the condensation of the thiazolidinone derivative with furan-2-carbaldehyde under acidic or basic conditions to form the (Z)-configured product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or thioether.

    Substitution: The ethoxyphenyl and furan rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural versatility allows for the design of polymers and other materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the furan and ethoxyphenyl groups enhance binding affinity and specificity. This compound can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring but differ in their substituents. They are primarily used as antidiabetic agents.

    Thiazolidinones: A broader class that includes various derivatives with different biological activities.

    Furan-2-ylmethylene derivatives: Compounds with similar furan-based structures but different core functionalities.

Uniqueness

(Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its combination of the thiazolidinone core with ethoxyphenyl and furan-2-ylmethylene groups. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S2/c1-2-19-12-7-5-11(6-8-12)17-15(18)14(22-16(17)21)10-13-4-3-9-20-13/h3-10H,2H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLDMMOPBUECBW-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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